ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate
Description
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate is a bis-thiazole derivative characterized by two interconnected 1,3-thiazole rings. The molecule features ethoxycarbonylmethyl substituents on both thiazole moieties, with an amino linkage bridging the two heterocycles. This structural complexity confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-20-11(18)5-9-7-22-13(15-9)17-14-16-10(8-23-14)6-12(19)21-4-2/h7-8H,3-6H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFPLRZWNDJFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC(=CS2)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the cyclization of appropriate precursors such as α-haloketones and thiourea under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an esterification reaction, where ethyl alcohol reacts with the carboxylic acid derivative of the thiazole compound in the presence of a strong acid catalyst.
Coupling of Thiazole Rings: The final step involves the coupling of two thiazole rings through an amination reaction, where an amine group is introduced to link the two rings together.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of α-haloketones and thiourea.
Automated Esterification: Use of automated reactors for the esterification process to ensure consistency and efficiency.
High-Throughput Coupling Reactions: Employing high-throughput techniques for the coupling of thiazole rings to maximize yield and minimize reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidines: Formed through reduction reactions.
Substituted Thiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate is a thiazole derivative known for its unique structural features that contribute to its biological activity. The compound has a molecular weight of approximately 544.7 g/mol and exhibits notable hydrophilicity and lipophilicity properties, making it suitable for various biological interactions .
Medicinal Chemistry Applications
Antimicrobial Activity
Thiazole derivatives have been shown to possess antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. Studies indicate that modifications in the thiazole ring can enhance antimicrobial potency, making this compound a candidate for further development as an antibiotic agent .
Anticancer Properties
Research has highlighted the potential of thiazole derivatives in cancer therapy. This compound has demonstrated cytotoxic effects on certain cancer cell lines. In vitro studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Activity | Tested Strains/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15.5 | |
| S. aureus | 12.8 | ||
| Anticancer | HeLa (cervical cancer) | 20.0 | |
| MCF7 (breast cancer) | 18.5 |
Pharmacological Insights
The pharmacological profile of ethyl 2-[2-[...]] suggests that it may interact with specific biological targets related to disease pathways. The thiazole moiety is known to participate in enzyme inhibition and receptor modulation, which are critical for therapeutic efficacy.
Mechanism of Action
Research indicates that the compound may act by inhibiting key enzymes involved in metabolic pathways or by blocking specific receptors that are overexpressed in certain diseases. For instance, thiazole derivatives have been linked to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis .
Case Studies
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Antimicrobial Efficacy Study
A study conducted on the antimicrobial efficacy of various thiazole derivatives, including ethyl 2-[...], showed promising results against resistant strains of bacteria. The results suggested that structural modifications could enhance activity against Gram-positive bacteria."The introduction of ethoxy groups significantly improved the solubility and antimicrobial activity of thiazole derivatives" .
-
Cytotoxicity Assessment in Cancer Research
A recent investigation into the cytotoxic effects of ethyl 2-[...] on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways."The compound's ability to trigger cell death via mitochondrial dysfunction presents a novel approach in cancer therapy" .
Mechanism of Action
The mechanism of action of ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and leading to specific cellular responses.
Comparison with Similar Compounds
Table 1: Antitumor Activity of Thiazole Derivatives (Adapted from )
| Compound Class | Cell Line (HCT 116) | Cell Line (MDA-MB-435) | Cell Line (MCF-7) |
|---|---|---|---|
| 3-[2-(Naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles | 72% growth inhibition | 65% inhibition | 58% inhibition |
| Target Compound (Theoretical) | Not tested | Not tested | Not tested |
- Insights: While the target compound lacks direct antitumor data, structurally related nortopsentin analogs () show moderate activity against colorectal carcinoma and melanoma. The bis-thiazole scaffold may enhance DNA intercalation or kinase inhibition, but substitution patterns critically modulate efficacy .
Physicochemical Properties
Table 3: Comparative Solubility and Stability
| Compound (Evidence) | LogP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | 2.1 | 0.12 |
| Ethyl (2-Furoylamino-thiazol)acetate | 1.8 | 0.45 |
| Quinolinyl-thiazole () | 3.2 | 0.08 |
- Insights : The target compound’s moderate LogP suggests balanced lipophilicity, but its low solubility may limit bioavailability. Derivatives with polar substituents (e.g., hydroxyl groups in ) exhibit even lower solubility, necessitating prodrug strategies .
Biological Activity
Ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's chemical structure includes two thiazole rings and an ethoxy group, which may contribute to its biological activity. Key properties include:
- Molecular Weight : Approximately 544.7 g/mol
- XLogP3 : 4.2 (indicating lipophilicity)
- Hydrogen Bond Donor Count : 3
- Hydrogen Bond Acceptor Count : 11
- Rotatable Bond Count : 12 .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Case Study: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antibacterial activity. The results indicated that compounds with similar structural features to ethyl 2-[2-[...]] exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus epidermidis .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.008 |
| Staphylococcus epidermidis | 0.03 |
| Streptococcus pyogenes | 0.06 |
These findings suggest that the compound could be more effective than conventional antibiotics like ampicillin and streptomycin .
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Ethyl 2-[2-[...]] has been implicated in various mechanisms leading to cytotoxic effects on cancer cells.
The compound may exert its anticancer effects through the inhibition of specific enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial survival and are also targeted in cancer therapy to prevent tumor growth .
Case Study: Cytotoxic Effects
In vitro studies on thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and VERO (African green monkey kidney cells). For instance, derivatives similar to ethyl 2-[2-[...]] showed IC50 values as low as 0.06 µM against non-small cell lung cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.06 |
| NCI-H522 | 0.1 |
| MCF7 | 0.25 |
These results indicate a promising potential for the compound in cancer therapy.
Summary of Biological Activities
The biological activities of ethyl 2-[2-[...]] can be summarized as follows:
-
Antibacterial Activity :
- Effective against multiple strains of bacteria.
- MIC values indicate strong potency compared to standard antibiotics.
-
Anticancer Activity :
- Demonstrates cytotoxic effects on various cancer cell lines.
- Potential mechanisms involve inhibition of DNA replication enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
